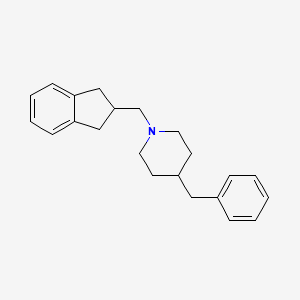

4-Benzyl-1-indan-2-ylmethyl-piperidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-苄基-1-茚满-2-基甲基-哌啶是一种属于哌啶衍生物类的化合物。 哌啶衍生物在制药行业中很重要,因为它们存在于各种药物和生物碱中

准备方法

4-苄基-1-茚满-2-基甲基-哌啶的合成涉及多个步骤。一种常见的方法包括形成亚胺中间体,然后进行环化和还原反应。 苯基硅烷在促进亚胺的形成和还原、启动环化以及用铁络合物作为催化剂还原哌啶酮中间体中起着至关重要的作用 。工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并对大规模生产进行优化。

化学反应分析

4-苄基-1-茚满-2-基甲基-哌啶会发生各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。常见的试剂包括过氧化氢和高锰酸钾。

还原: 该反应涉及添加氢或去除氧。常见的试剂包括硼氢化钠和氢化铝锂。

取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺。

科学研究应用

Neuropharmacological Applications

Acetylcholinesterase Inhibition

Donepezil is primarily known for its efficacy in treating mild to moderate Alzheimer's disease. As an acetylcholinesterase inhibitor, it increases levels of acetylcholine in the brain, which is crucial for memory and cognition. Research indicates that 4-Benzyl-1-indan-2-ylmethyl-piperidine exhibits a high potency against acetylcholinesterase, with an IC50 value of 5.7 nM, making it one of the most effective inhibitors in its class .

Mechanism of Action

The compound's mechanism involves binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to enhanced cholinergic neurotransmission, which is beneficial in managing symptoms associated with Alzheimer's disease .

Cancer Research Applications

Recent studies have investigated the potential anticancer properties of derivatives related to this compound. These studies focus on the compound's ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that derivatives of piperidine compounds showed significant cytotoxic effects against human cancer cell lines. The synthesized compounds were tested using a Sulforhodamine B assay, revealing promising results against colorectal carcinoma (HCT116) with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

Recent computational studies have employed molecular docking and molecular dynamics simulations to predict the binding affinity and stability of Donepezil derivatives against acetylcholinesterase. These studies provide insights into structure-activity relationships (SAR), guiding further development of more potent inhibitors .

Binding Affinity Analysis

The binding free energy calculations revealed promising results for several derivatives, suggesting modifications that could enhance their therapeutic profiles against neurodegenerative diseases and possibly cancer.

作用机制

4-苄基-1-茚满-2-基甲基-哌啶的作用机制涉及其与特定分子靶标的相互作用。 例如,据证明它可以抑制多巴胺 D2 受体,抑制常数 (Ki) 为 575 nM 。这种相互作用会影响与多巴胺相关的信号通路,多巴胺在各种神经过程(如神经过程)中起着至关重要的作用。

相似化合物的比较

4-苄基-1-茚满-2-基甲基-哌啶可以与其他哌啶衍生物进行比较,例如:

1-苄基-4-哌啶酮: 该化合物用作合成各种药物的中间体.

4-苄基哌啶: 该化合物作为一种单胺释放剂,对释放多巴胺的选择性高于血清素.

4-苄基-1-茚满-2-基甲基-哌啶的独特性在于其特定的结构,这使其能够与特定的分子靶标相互作用并表现出不同的药理特性。

属性

分子式 |

C22H27N |

|---|---|

分子量 |

305.5 g/mol |

IUPAC 名称 |

4-benzyl-1-(2,3-dihydro-1H-inden-2-ylmethyl)piperidine |

InChI |

InChI=1S/C22H27N/c1-2-6-18(7-3-1)14-19-10-12-23(13-11-19)17-20-15-21-8-4-5-9-22(21)16-20/h1-9,19-20H,10-17H2 |

InChI 键 |

YMEBJHPCSQTYQZ-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC3CC4=CC=CC=C4C3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。